
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Übersicht
Beschreibung
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 . It is a highly selective antagonist of D1 dopamine receptors .
Synthesis Analysis
The synthesis of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves several steps. One method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-C4H9Li as a key reaction step . Another method involves the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines when heated in formic acid .Molecular Structure Analysis
The molecular formula of this compound is C16H17NO2. It has an average mass of 255.312 Da and a monoisotopic mass of 255.125931 Da .Chemical Reactions Analysis
When methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines are heated in formic acid, they rearrange initially to give 5-phenyl-2,3-dihydro-1H-3-benzazepines which, on further heating in formic acid, are reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H17NO2, an average mass of 255.312 Da, and a monoisotopic mass of 255.125931 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Transformation
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been a subject of interest due to its unique chemical properties and potential applications in organic synthesis. Ackerman et al. (1972) demonstrated a synthesis pathway for this compound, highlighting its spontaneous transformation into different forms under varying conditions, which could be significant for developing novel synthetic routes in organic chemistry (Ackerman, Horning, & Muchowski, 1972).
Dopaminergic Activity
Research by Pfeiffer et al. (1982) explored the dopaminergic activity of substituted 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, particularly in their role as agonists for dopamine receptors. This study provides insight into potential neurological applications, especially in the development of compounds targeting dopamine-related pathways (Pfeiffer et al., 1982).
Reassignment of Compounds
In a study focusing on the accurate classification of chemical compounds, Anastasiou et al. (1993) reexamined 1H and 13C NMR spectra of certain benzazepines, leading to a reassignment of their structures. This work underscores the importance of precise characterization in chemical research, which is vital for understanding the properties and potential applications of these compounds (Anastasiou, Campi, Fallon, & Jackson, 1993).
Pharmacological Evaluation
Ikeuchi et al. (2009) synthesized derivatives of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines and evaluated their norepinephrine potentiating activity. This research contributes to understanding the pharmacological properties of these compounds and their potential as therapeutic agents (Ikeuchi et al., 2009).
Receptor Affinity and Selectivity
Neumeyer et al. (2010) conducted a study on substituted 1-phenyl-3-benzazepines, particularly focusing on their affinity and selectivity for D1 dopamine receptors. The findings from this research could have implications for developing new drugs targeting specific receptors in the brain (Neumeyer et al., 2010).
Wirkmechanismus
Target of Action
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative Related compounds have been found to interact with d1 dopamine receptors .
Mode of Action
Structurally related compounds have been found to block g protein-coupled inwardly rectifying potassium (girk) channels . The halide atom in these compounds is critical for this blocking action .
Biochemical Pathways
The interaction with d1 dopamine receptors and girk channels suggests that it may influence neurotransmission .
Result of Action
The blocking of girk channels suggests that it may influence cellular excitability .
Zukünftige Richtungen
The future directions of research on 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine could involve further exploration of its antagonistic properties on D1 dopamine receptors , and its potential applications in the field of neuroscience and pharmacology. Further studies could also explore the synthesis methods and improve them for better yield and efficiency.
Eigenschaften
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPXLPUVFBQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives?
A1: this compound derivatives primarily target dopamine receptors, specifically the D1 and D2 subtypes, which are crucial for modulating various neurological functions. [, , , ]
Q2: How do different substituents on the this compound scaffold influence its affinity for D1 and D2 receptors?
A2: Substitutions at various positions on the benzazepine ring system significantly affect the compound's affinity and selectivity for D1 and D2 receptors. For example, the presence of a 7-chloro substituent in SCH23390 enhances its antagonist activity at D1 receptors. [, , ] In contrast, 6-chloro derivatives like SKF 82958 display potent D1 agonist activity. [, ]
Q3: What are the downstream effects of activating D1 receptors with agonists like SKF 82958?
A3: Activation of D1 receptors with agonists like SKF 82958 can lead to various downstream effects, including adenylate cyclase activation, increased cAMP production, and modulation of protein kinase A (PKA) activity. [, , , , ] These signaling cascades ultimately influence neuronal excitability, synaptic plasticity, and behavior.
Q4: How does the activation of D2 receptors by this compound derivatives differ from D1 receptor activation?
A4: Unlike D1 agonists, which primarily activate adenylate cyclase, D2 receptor activation typically leads to the inhibition of adenylate cyclase and a decrease in cAMP levels. [, , ] D2 receptor activation can also modulate ion channels like G protein-gated inwardly rectifying potassium (GIRK) channels, influencing neuronal excitability. [, ]
Q5: Can this compound derivatives differentiate between D1 and D2 receptor subtypes?
A5: Yes, specific substitutions on the this compound scaffold impart selectivity for either D1 or D2 receptors. For example, SCH23390 demonstrates high selectivity for D1 receptors, whereas quinpirole displays selectivity for D2 receptors. [, , , , ] This selectivity is crucial for dissecting the individual roles of D1 and D2 receptors in various physiological and behavioral processes.
Q6: What is the significance of co-activation of both D1 and D2 receptors by some this compound derivatives?
A6: Studies have shown that co-activation of D1 and D2 receptors can lead to unique signaling events, such as the activation of phospholipase C (PLC) and subsequent calcium release. [, ] This suggests complex interactions between these receptor subtypes within the dopaminergic system, which might have significant implications for therapeutic interventions.
Q7: How does the 3-position substituent on the this compound scaffold affect its pharmacological activity?
A7: The 3-position substituent plays a significant role in determining the compound's pharmacological properties. For instance, 3-methyl substituted compounds often exhibit greater affinity for dopamine receptors compared to their 3-unsubstituted counterparts. [, ] The presence of a 3-allyl group, as seen in SKF 82958, can further enhance D1 receptor agonist activity and potency. [, ]
Q8: Does the presence of a halogen at the 6- or 7-position of the benzazepine ring system impact the compound's activity?
A8: Yes, halogen substituents at the 6- and 7-positions are crucial for modulating the compound's pharmacological profile. For example, 6-chloro derivatives like SKF 81297 and SKF 82958 show potent D1 agonist activity, whereas the 7-chloro analogue SCH23390 acts as a potent D1 antagonist. [, , ] These findings highlight the importance of halogen substitution in fine-tuning the activity and selectivity of this compound derivatives.
Q9: How does the lipophilicity of this compound derivatives correlate with their ability to cross the blood-brain barrier and exert central nervous system (CNS) effects?
A9: Increased lipophilicity generally enhances the ability of these compounds to penetrate the blood-brain barrier and exert effects within the CNS. [, ] The 3-allyl derivatives, due to their greater lipophilicity compared to 3-methyl analogues, demonstrate enhanced CNS penetration and potentially higher in vivo potency.
Q10: What are some commonly used in vitro models to assess the activity of this compound derivatives?
A10: In vitro models, such as cell lines expressing recombinant dopamine receptors or isolated tissue preparations, are valuable tools for studying the activity of these compounds. For example, receptor binding assays using radiolabeled ligands like [3H]SCH23390 can determine the affinity of test compounds for D1 receptors. [, , ] Additionally, functional assays measuring cAMP accumulation or second messenger production can assess the agonist or antagonist properties of these compounds. [, , ]
Q11: Which animal models have been employed to investigate the behavioral effects of this compound derivatives?
A11: Rodent models, particularly rats and mice, have been extensively used to study the behavioral effects of these compounds. Behavioral paradigms like prepulse inhibition (PPI) of the acoustic startle response and locomotor activity tests are employed to assess the psychomotor stimulant-like effects of D1 and D2 agonists. [, , ] These models have revealed significant species differences in the dopaminergic modulation of behavior, highlighting the importance of choosing appropriate animal models for translational research.
Q12: What insights have been gained from in vivo studies using these compounds to understand the role of dopamine in reward and addiction?
A12: Animal studies using this compound derivatives have been instrumental in dissecting the role of dopamine in reward and addiction. For example, studies using intracranial self-administration paradigms have shown that co-activation of D1 and D2 receptors within the nucleus accumbens shell is reinforcing, highlighting the importance of both receptor subtypes in reward processing. [] Furthermore, research using conditioned place preference (CPP) paradigms has demonstrated that D1 receptor activation contributes to the rewarding effects of drugs like cocaine. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



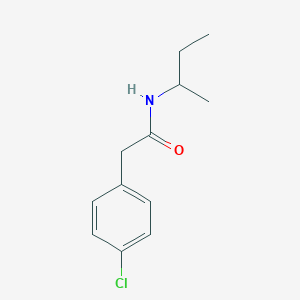
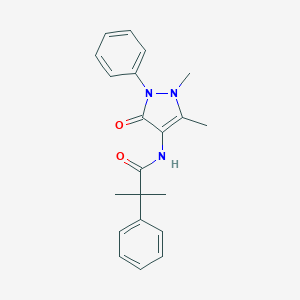


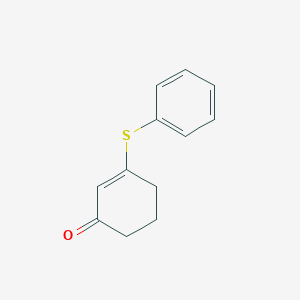
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)
![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)
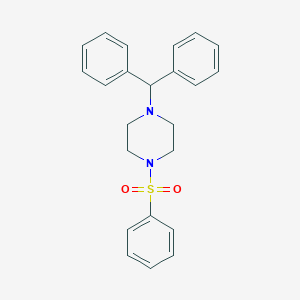
![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)
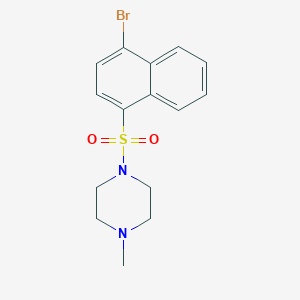
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)
